1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride
Overview
Description
1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride is an organic compound with the molecular formula C8H9BrClF2N It is a derivative of phenylethylamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and neurotransmitter activity.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Safety and Hazards
The compound has been assigned the hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
The bromine and fluorine atoms could potentially form halogen bonds with proteins, influencing their activity .
Pharmacokinetics
Factors such as its molecular weight (27252 g/mol ), and its physical properties like melting point and boiling point, could influence its pharmacokinetics .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and receptor binding, which can lead to downstream effects on cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, which in turn affects various cellular processes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, toxic or adverse effects may occur, including cellular damage or dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound may also influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in various cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell. This localization can influence its interactions with other biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of phenylethylamine derivatives. The process typically includes:
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of iodinated or other substituted phenylethylamine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Comparison with Similar Compounds
1-(4-Bromo-2,6-difluorophenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
1-(4-Bromo-2,6-difluorophenyl)acetic acid: Contains a carboxylic acid group instead of an amine.
1-(4-Bromo-2,6-difluorophenyl)methanamine: Similar structure but with a methylene group instead of an ethyl group.
Uniqueness: 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms provides distinct electronic properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLSJFGZNFOVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)Br)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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